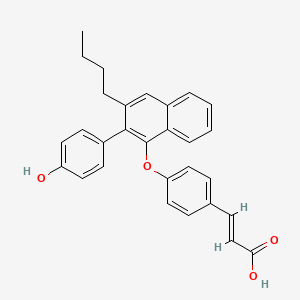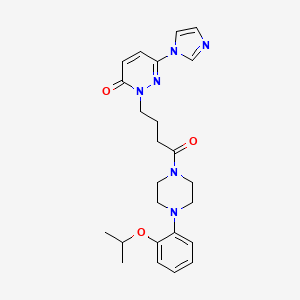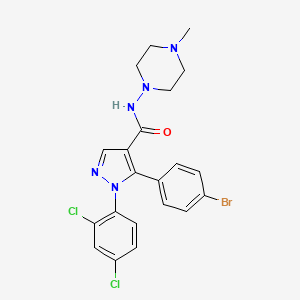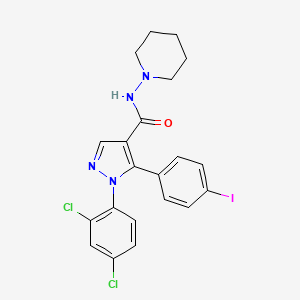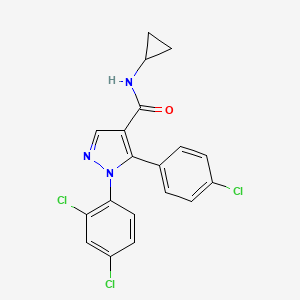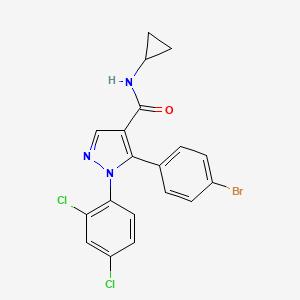
3-(4-(3-Butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound that features a naphthalene core with various functional groups attached
Preparation Methods
The synthesis of 3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid can be achieved through a series of organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base such as sodium acetate, and a solvent like xylene . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Chemical Reactions Analysis
3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent through its ability to inhibit estrogen receptor alpha (ERα) in breast cancer cells.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid involves its binding to specific molecular targets, such as estrogen receptor alpha (ERα). This binding inhibits the receptor’s activity, leading to a decrease in the proliferation of cancer cells . The compound’s structure allows it to interact with key residues in the receptor’s binding site, stabilizing the inactive form of the receptor.
Comparison with Similar Compounds
Similar compounds to 3-(4-(3-butyl-2-(4-methoxyphenyl)naphthalen-1-yloxy)phenyl)acrylic acid include:
Chalcones: These compounds share a similar core structure and have been studied for their anticancer properties.
Salicylic Acid Derivatives: These compounds also exhibit cytotoxic activity against cancer cells and have been used in various medicinal applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct electronic and biological properties.
Properties
Molecular Formula |
C30H28O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(E)-3-[4-[3-butyl-2-(4-methoxyphenyl)naphthalen-1-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C30H28O4/c1-3-4-7-24-20-23-8-5-6-9-27(23)30(29(24)22-13-17-25(33-2)18-14-22)34-26-15-10-21(11-16-26)12-19-28(31)32/h5-6,8-20H,3-4,7H2,1-2H3,(H,31,32)/b19-12+ |
InChI Key |
YHTKRDZQJNHQQN-XDHOZWIPSA-N |
Isomeric SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)/C=C/C(=O)O |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Acetylaminoethyl)-6-methoxynaphth-2-yl]benzoic acid methyl ester](/img/structure/B10792532.png)
![N-[2-(3-(3-Iodomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792556.png)
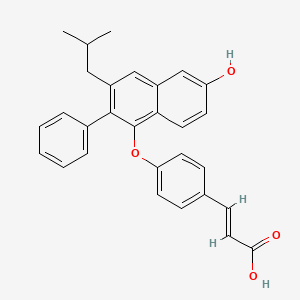
![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-yl)butyl)-6-(1H-indol-1-yl)pyridazin-3(2H)-one](/img/structure/B10792566.png)
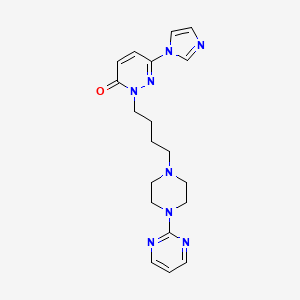
![N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide](/img/structure/B10792575.png)

